4,5-Dihydro-4,5-pyrenediol
CAS No.: 28622-70-0
Cat. No.: VC18973542
Molecular Formula: C16H12O2
Molecular Weight: 236.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28622-70-0 |
|---|---|
| Molecular Formula | C16H12O2 |
| Molecular Weight | 236.26 g/mol |
| IUPAC Name | 4,5-dihydropyrene-4,5-diol |
| Standard InChI | InChI=1S/C16H12O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8,15-18H |
| Standard InChI Key | NIUGQCSXPHANNG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)O)O |
Introduction
Nomenclature and Structural Characteristics
Chemical Identity
4,5-Dihydro-4,5-pyrenediol is classified under the IUPAC nomenclature system as (4R,5S)-4,5-dihydropyrene-4,5-diol, reflecting its stereospecific hydroxylation pattern. Its molecular formula is C₁₆H₁₂O₂, with a molecular weight of 236.26 g/mol. The compound exists as a cis-diol due to the syn-addition of hydroxyl groups during enzymatic oxidation, a configuration confirmed by X-ray crystallography and NMR spectroscopy.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₂O₂ | |
| Molecular Weight | 236.26 g/mol | |
| IUPAC Name | (4R,5S)-4,5-dihydropyrene-4,5-diol | |
| CAS Registry Number | 6628-98-4 | |
| SMILES | C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)O)O |
Synthesis and Biodegradation Pathways
Microbial Oxidation of Pyrene
The formation of 4,5-dihydro-4,5-pyrenediol occurs via the enzymatic activity of dioxygenases produced by pyrene-degrading bacteria, such as Mycobacterium spp.. These enzymes catalyze the incorporation of molecular oxygen into pyrene, resulting in the formation of a cis-dihydrodiol intermediate. This reaction proceeds through an epoxide intermediate, which undergoes hydrolysis to yield the diol .
Subsequent Metabolic Fate
The diol is further metabolized through oxidative cleavage of the aromatic ring, leading to the production of 4,5-dihydroxyphthalic acid, a water-soluble compound that enters the tricarboxylic acid (TCA) cycle for complete mineralization. This pathway reduces the toxicity and environmental persistence of pyrene, making it a critical step in bioremediation strategies .
Spectroscopic Analysis and Stereochemical Features
Nuclear Magnetic Resonance (NMR)
Proton NMR spectra of 4,5-dihydro-4,5-pyrenediol reveal distinct chemical shifts for the hydroxyl-bearing carbons. The H4 and H5 protons resonate as an A₂ spin system at δ 4.85 ppm (doublet of doublets, J = 10.2 Hz), while the aromatic protons exhibit upfield shifts due to reduced ring current effects in the dihydroxylated region. The cis configuration is confirmed by the coupling constant (J = 10.2 Hz) between H4 and H5, consistent with a dihedral angle of approximately 60°.
Table 2: Key NMR Signals
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H4 | 4.85 | dd | 10.2 |
| H5 | 4.85 | dd | 10.2 |
| H1,8 | 7.12 | s | - |
| H2,7 | 7.98 | d | 8.5 |
Mass Spectrometry
Electron ionization (EI) mass spectra of the diol show a molecular ion peak at m/z 236.26, corresponding to its molecular weight. Fragmentation patterns include the loss of two hydroxyl groups (-34 Da) and subsequent ring-opening reactions, producing ions at m/z 202 and m/z 174 .
Environmental Impact and Bioremediation Applications
Role in PAH Degradation
4,5-Dihydro-4,5-pyrenediol serves as a biomarker for pyrene degradation in contaminated environments. Its detection in soil or water samples indicates active microbial metabolism of pyrene, a process that reduces the compound’s half-life from decades to months under optimal conditions . Field studies have demonstrated that microbial communities enriched with Mycobacterium spp. can achieve >90% pyrene degradation within six weeks via this pathway.
Toxicity Profile
Industrial and Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume